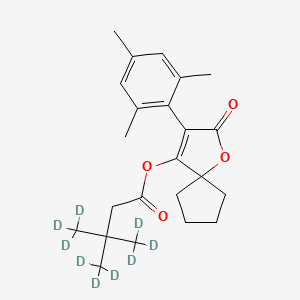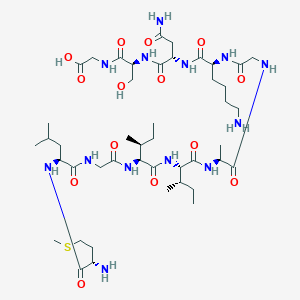
Glycine,l-methionyl-L-Leucylglycyl-L-isoleucyl-L-isoleucyl-L-alanylglycyl-L-Lysyl-l-asparaginyl-l-seryl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A-Amyloid (35-25) is a peptide fragment derived from the amyloid beta protein, which is associated with the pathogenesis of Alzheimer’s disease. This peptide is known for its ability to aggregate and form amyloid fibrils, which are implicated in neurodegenerative processes. The study of A-Amyloid (35-25) provides insights into the mechanisms of amyloid aggregation and its role in disease progression.
准备方法
Synthetic Routes and Reaction Conditions: A-Amyloid (35-25) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of a resin-bound amino acid, which is coupled with protected amino acids in the presence of activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of A-Amyloid (35-25) involves large-scale SPPS, which can be automated to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, ensuring that it meets the required purity standards for research and therapeutic applications .
化学反应分析
Types of Reactions: A-Amyloid (35-25) undergoes various chemical reactions, including oxidation, reduction, and aggregation. Oxidation of the methionine residue at position 35 can lead to the formation of sulfoxides and sulfones, which may affect the peptide’s aggregation properties . Reduction reactions can reverse these oxidative modifications.
Common Reagents and Conditions: Common reagents used in the oxidation of A-Amyloid (35-25) include hydrogen peroxide and peroxymonocarbonate. Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) .
Major Products Formed: The major products formed from the oxidation of A-Amyloid (35-25) include methionine sulfoxide and methionine sulfone. These modifications can influence the peptide’s ability to form amyloid fibrils and its neurotoxic properties .
科学研究应用
A-Amyloid (35-25) is widely used in scientific research to study the mechanisms of amyloid aggregation and its role in neurodegenerative diseases. In chemistry, it serves as a model system for investigating peptide self-assembly and the formation of amyloid fibrils . In biology and medicine, A-Amyloid (35-25) is used to study the cellular and molecular mechanisms underlying Alzheimer’s disease, including its effects on synaptic function and neuronal viability . Additionally, it has applications in the development of therapeutic strategies aimed at preventing or reversing amyloid aggregation .
作用机制
The mechanism of action of A-Amyloid (35-25) involves its ability to aggregate and form amyloid fibrils, which can disrupt cellular membranes and induce neurotoxicity. The peptide interacts with lipid membranes, leading to membrane damage and the formation of pore-like structures . This disruption can result in calcium dysregulation, oxidative stress, and activation of apoptotic pathways, ultimately leading to neuronal cell death .
相似化合物的比较
A-Amyloid (35-25) is often compared to other amyloid beta peptides, such as A-Amyloid (1-42) and A-Amyloid (1-40). While all these peptides can form amyloid fibrils, A-Amyloid (35-25) is unique in its rapid aggregation properties and enhanced neurotoxicity . This makes it a valuable tool for studying the early stages of amyloid aggregation and its effects on neuronal function. Similar compounds include A-Amyloid (1-42), A-Amyloid (1-40), and other amyloidogenic peptides derived from the amyloid precursor protein .
属性
分子式 |
C45H81N13O14S |
|---|---|
分子量 |
1060.3 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C45H81N13O14S/c1-9-24(5)36(57-34(62)20-50-40(67)29(17-23(3)4)54-39(66)27(47)14-16-73-8)45(72)58-37(25(6)10-2)44(71)52-26(7)38(65)49-19-33(61)53-28(13-11-12-15-46)42(69)55-30(18-32(48)60)43(70)56-31(22-59)41(68)51-21-35(63)64/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,67)(H,51,68)(H,52,71)(H,53,61)(H,54,66)(H,55,69)(H,56,70)(H,57,62)(H,58,72)(H,63,64)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |
InChI 键 |
IDGOADDOQWKZOX-SLVFWPMISA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


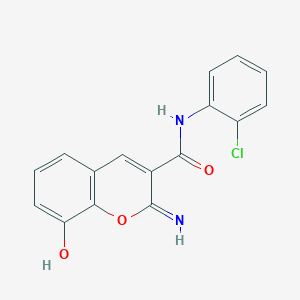
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)

![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)


![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)
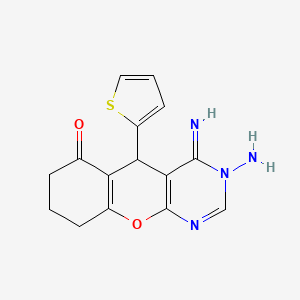
![3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide](/img/structure/B12371138.png)
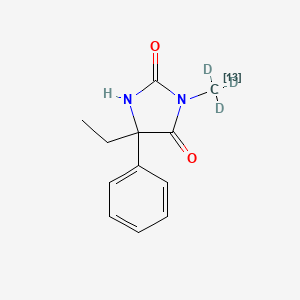
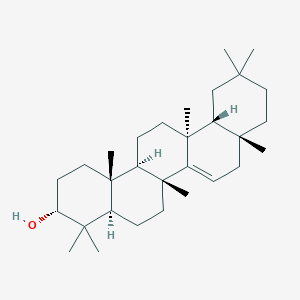
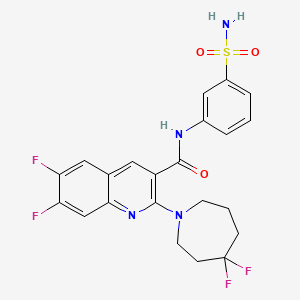
![6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12371168.png)
